molecular formula C12H12ClF2NO2 B4052487 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide

2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B4052487
M. Wt: 275.68 g/mol
InChI Key: QSXNOICAFXCTRQ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a benzamide derivative characterized by a chlorinated and difluorinated aromatic ring linked to an oxolane (tetrahydrofuran) moiety via a methylene bridge. Its molecular formula is C₁₃H₁₄ClF₂NO₂, with a molecular weight of 305.71 g/mol. The compound’s structure combines halogenated aromaticity with a polar oxygen-containing heterocycle, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2NO2/c13-9-5-11(15)10(14)4-8(9)12(17)16-6-7-2-1-3-18-7/h4-5,7H,1-3,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXNOICAFXCTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amines.

    Halogenation: Introduction of chlorine and fluorine atoms.

    Amidation: Formation of the benzamide structure by reacting the amine with an appropriate acid chloride.

    Substitution: Introduction of the oxolan-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one or more substituents on the benzene ring.

    Coupling Reactions: Formation of new carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzamide derivatives, while substitution reactions may introduce different functional groups onto the benzene ring.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Notes
This compound C₁₃H₁₄ClF₂NO₂ 305.71 Cl, F (aromatic); oxolan-2-ylmethyl (amide) Building block for drug discovery
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid) C₁₆H₁₅Cl₂NO₃ 340.20 Cl (aromatic); ethoxymethoxy (amide) Herbicide (cellulose biosynthesis inhibitor)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) C₁₉H₁₃F₅N₂O₂ 420.31 F, CF₃ (aromatic); pyridinecarboxamide Herbicide (phytoene desaturase inhibitor)
2-Chloro-N-[3-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-oxopropyl]benzamide C₁₃H₁₃ClN₂O₂S 308.77 Cl (aromatic); thiazolylamino (amide) Unspecified biological activity
2-Chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide C₁₉H₁₄ClF₅N₂O₂ 432.78 Cl, F (aromatic); indole-ethyl (amide) Fluorinated indole derivative (research use)

Key Observations:

In contrast, etobenzanid and diflufenican utilize chlorine or fluorine substitutions for herbicidal activity, targeting plant-specific enzymes. Fluorine in the target compound may improve bioavailability compared to purely chlorinated analogs due to its smaller atomic radius and stronger C-F bonds.

Compounds with thiazole (e.g., ) or indole (e.g., ) substituents exhibit distinct electronic and steric profiles, which may modulate receptor binding or pharmacokinetics.

Biological Activity :

  • While the target compound lacks explicit activity data, structurally related benzamides like diflufenican and etobenzanid demonstrate that amide-linked heterocycles are critical for targeting enzymes or cellular processes. The oxolane moiety in the target compound may confer unique interactions with biological targets, warranting further investigation.

Biological Activity

2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and experimental data.

  • Molecular Formula : C12H12ClF2NO2
  • Molecular Weight : 275.68 g/mol
  • CAS Number : 692269-75-3

This compound features a benzamide core with specific substitutions that may influence its biological activity. The presence of chlorine and fluorine atoms is particularly noteworthy as these halogens can significantly enhance the lipophilicity and bioactivity of organic molecules.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways:

  • Enzyme Inhibition : It potentially inhibits histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
  • Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antiproliferative effects on tumor cells, promoting apoptosis and cell cycle arrest.

Case Studies

  • Anticancer Activity : A study on structurally related compounds demonstrated significant HDAC inhibition with IC50 values indicating potent activity against cancer cell lines. For instance, compounds with similar fluorine substitutions showed enhanced selectivity for HDAC3, which is crucial for therapeutic applications in oncology .
  • In Vitro Studies : In vitro assays have shown that derivatives of benzamide compounds can induce cell death in various cancer cell lines, including HepG2 cells. The mechanism involves promoting apoptosis through G2/M phase arrest .

Experimental Data

A comparative analysis of the biological activities of various benzamide derivatives is presented in the following table:

CompoundIC50 (μM)Target EnzymeActivity Type
This compoundTBDHDAC3Antitumor
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide1.30HDAC1/HDAC3Antitumor
SAHA (Suberoylanilide hydroxamic acid)17.25HDACAntitumor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide

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